molecular formula C16H12O B1585603 10-Methylanthracene-9-carbaldehyde CAS No. 7072-00-6

10-Methylanthracene-9-carbaldehyde

Cat. No.: B1585603
CAS No.: 7072-00-6
M. Wt: 220.26 g/mol
InChI Key: KVWSVUPNZVIFBN-UHFFFAOYSA-N
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Description

10-Methylanthracene-9-carbaldehyde is an organic compound with the molecular formula C₁₆H₁₂O and a molecular weight of 220.27 g/mol . It is a derivative of anthracene, characterized by the presence of a formyl group at the 9th position and a methyl group at the 10th position of the anthracene ring system. This compound is known for its yellow solid appearance and is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylanthracene-9-carbaldehyde can be synthesized through the Vilsmeier-Haack formylation reaction. This involves the reaction of anthracene with N-methylformanilide and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 9th position . The reaction conditions typically include:

    Temperature: 0-5°C initially, followed by room temperature.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to complete the formylation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach in laboratory settings. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10-Methylanthracene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 10-Methylanthracene-9-carboxylic acid.

    Reduction: 10-Methylanthracene-9-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

10-Methylanthracene-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methylanthracene-9-carbaldehyde largely depends on its chemical reactivity. The formyl group at the 9th position is highly reactive and can participate in various chemical transformations. The aromatic ring system allows for π-π interactions with other aromatic compounds, making it useful in the formation of supramolecular structures .

Comparison with Similar Compounds

    Anthracene-9-carbaldehyde: Lacks the methyl group at the 10th position.

    9-Anthracenemethanol: The formyl group is reduced to a hydroxymethyl group.

    9-Anthracenecarboxylic acid: The formyl group is oxidized to a carboxylic acid.

Uniqueness: 10-Methylanthracene-9-carbaldehyde is unique due to the presence of both a formyl and a methyl group on the anthracene ring, which influences its chemical reactivity and physical properties. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its unsubstituted counterparts .

Properties

IUPAC Name

10-methylanthracene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWSVUPNZVIFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220982
Record name 10-Methylanthracene-9-carbaldehyde
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7072-00-6
Record name 10-Methyl-9-anthracenecarboxaldehyde
Source CAS Common Chemistry
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Record name 10-Methylanthracene-9-carbaldehyde
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Record name 7072-00-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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